molecular formula C13H20INO3 B1374351 Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 1259366-15-8

Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B1374351
CAS No.: 1259366-15-8
M. Wt: 365.21 g/mol
InChI Key: MIGDPJVIDIQFNX-UHFFFAOYSA-N
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Description

Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes an iodine atom, a tert-butyl group, and a carboxylate ester. It is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the iodine atom and the tert-butyl ester group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the bicyclic structure can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically produce alcohols.

Scientific Research Applications

Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic benefits.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-bromo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Tert-butyl 4-chloro-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate makes it unique compared to its bromine and chlorine analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20INO3/c1-12(2,3)18-11(17)15-9-7-13(4,10(15)16)6-5-8(9)14/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGDPJVIDIQFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1)N(C2=O)C(=O)OC(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-iodo-1-methyl-6-azabicyclo[3.2.1]octan-7-one, 52c, (9.5 g, 35.8 mmol) in CH2Cl2 (100 mL) was added DMAP (0.2 g, 1.8 mmol), triethylamine (15.0 mL, 107.5 mmol) and tert-butoxycarbonyl tert-butyl carbonate (7.8 g, 35.8 mmol). The reaction was stirred overnight at room temperature. The product was extracted into CH2Cl2 and water. The organic layer was concentrated in vacuo and the residue was purified via silica gel chromatography (4:1 Hexanes:EtOAc), yielding 7.6 g.
Name
4-iodo-1-methyl-6-azabicyclo[3.2.1]octan-7-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
52c
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
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Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
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Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
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Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
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Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
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Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

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